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molecular formula C7H8N2O2 B1356305 Methyl 3-methylpyrazine-2-carboxylate CAS No. 41110-29-6

Methyl 3-methylpyrazine-2-carboxylate

Cat. No. B1356305
M. Wt: 152.15 g/mol
InChI Key: AUDOINDPGADJPY-UHFFFAOYSA-N
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Patent
US08569301B2

Procedure details

To a solution of 3-methyl-pyrazine-2-carboxylic acid (4.7 g) in toluene (70 ml) and methanol (30 ml) at ambient temperature was added drop wise (trimethylsilyl)diazomethane (2M in diethyl ether) (26 ml). The reaction mixture was stirred at ambient temperature for 1 hour. The reaction mixture was concentrated and purified by passing through a pad of silica and eluting with 30% v/v ethyl acetate in iso-hexane to give 3-methyl-pyrazine-2-carboxylic acid methyl ester (3.10 g). 1H-NMR (400 MHz, CDCl3): 8.63 (d, 1H), 8.53 (d, 1H), 4.02 (s, 3H), 2.87 (s, 3H) ppm.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.[CH3:11][Si](C=[N+]=[N-])(C)C>C1(C)C=CC=CC=1.CO>[CH3:11][O:9][C:8]([C:3]1[C:2]([CH3:1])=[N:7][CH:6]=[CH:5][N:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC=1C(=NC=CN1)C(=O)O
Name
Quantity
26 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 30% v/v ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC=CN=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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